molecular formula C23H30N2O5 B496337 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide

2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide

Cat. No.: B496337
M. Wt: 414.5g/mol
InChI Key: JZMSRWCKENKWCT-UHFFFAOYSA-N
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Description

2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide is a complex organic compound that features a benzodioxole moiety, an ethoxyphenoxy group, and a tert-butylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxole moiety, which can be achieved through the reaction of catechol with formaldehyde and methanol under acidic conditions to form 1,3-benzodioxole. This intermediate is then reacted with an appropriate amine to introduce the amino group.

The next step involves the formation of the ethoxyphenoxy group. This can be done by reacting 2-ethoxyphenol with a suitable halogenating agent, such as thionyl chloride, to form 2-ethoxyphenyl chloride. This intermediate is then reacted with the previously synthesized benzodioxole derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of a nitro group can yield an amine.

Scientific Research Applications

2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The ethoxyphenoxy group may enhance the compound’s binding affinity and specificity, while the tert-butylacetamide group can improve its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2S,3S)-4-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-3-methoxy-2-methylbutyl]-3-(4-fluorophenyl)-1-[(2S)-1-hydroxypropan-2-yl]urea
  • N-[(2S,3S)-4-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-3-methoxy-2-methylbutyl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide
  • N-[(2R,3R)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-4-(dimethylamino)butanamide

Uniqueness

2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety provides a stable aromatic system, while the ethoxyphenoxy and tert-butylacetamide groups enhance its solubility and bioavailability.

Properties

Molecular Formula

C23H30N2O5

Molecular Weight

414.5g/mol

IUPAC Name

2-[4-[(1,3-benzodioxol-5-ylmethylamino)methyl]-2-ethoxyphenoxy]-N-tert-butylacetamide

InChI

InChI=1S/C23H30N2O5/c1-5-27-20-10-16(6-8-18(20)28-14-22(26)25-23(2,3)4)12-24-13-17-7-9-19-21(11-17)30-15-29-19/h6-11,24H,5,12-15H2,1-4H3,(H,25,26)

InChI Key

JZMSRWCKENKWCT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OCC(=O)NC(C)(C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OCC(=O)NC(C)(C)C

Origin of Product

United States

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